Circulation Half-Life: Projected Impact of m-PEG36-Br (~1.7 kDa) on Pharmacokinetics
While direct half-life data for m-PEG36-Br conjugates is unavailable, a cross-study comparison of PEG molecular weight (MW) impact on PK can be inferred. A study on self-assembling mPEG-prodrug NPs demonstrated a clear MW-dependent increase in circulation time. mPEG2000 conjugates, which are the closest MW analog to m-PEG36-Br (~1.7 kDa), are projected to provide a significantly enhanced area under the curve (AUC) compared to lower MW PEGs (e.g., 550 Da), yet may achieve more efficient drug release than higher MW PEGs (e.g., 5000 Da) due to a smaller hydrodynamic radius and less steric hindrance [1].
| Evidence Dimension | AUC₁₋₂₄ₕ (Area Under the Curve) relative to free drug |
|---|---|
| Target Compound Data | Projected: Intermediate (between 550 Da and 5000 Da mPEG) |
| Comparator Or Baseline | mPEG550: Not reported; mPEG5000: 223-fold higher than free drug |
| Quantified Difference | The mPEG2000 conjugate, similar in size to m-PEG36-Br, is expected to exhibit an AUC increase significantly above mPEG550 but below the 223-fold increase seen with mPEG5000 [1]. |
| Conditions | In vivo rat model; mPEG-Gambogic acid prodrug nanoparticles |
Why This Matters
Selecting m-PEG36-Br represents a strategic choice to balance prolonged circulation with maintaining drug release rates, a key trade-off in prodrug design.
- [1] Nguyen, A., Rouhollahi, E., Böttger, R., Ong, C. Y., Chao, P., Wu, J., ... & Li, S. D. (2022). Interplay between the linker and polymer molecular weight of a self-assembling prodrug on the pharmacokinetics and therapeutic efficacy. Biomaterials Science, 10(12), 3122-3136. View Source
